molecular formula C9H11NO3 B2921493 ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 25907-30-6

ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2921493
CAS No.: 25907-30-6
M. Wt: 181.191
InChI Key: IREKIHPINCBPHF-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate (CAS 25907-30-6) is a high-purity pyrrole derivative designed for pharmaceutical and organic synthesis research. This compound features a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . It serves as a versatile and crucial synthetic building block in developing novel heterocyclic compounds. The pyrrole heterocycle is a fundamental structural component in many natural products and medicinal compounds, with recent scientific reviews highlighting its significant potential in designing new antibacterial agents to combat drug-resistant bacteria . The distinct substitution pattern on the pyrrole ring, including the formyl and ester functional groups, makes this compound a valuable precursor for further chemical modifications, such as nucleophilic addition or condensation reactions, to create more complex molecular architectures . As a key research chemical, it is instrumental in exploring structure-activity relationships (SAR) and synthesizing novel compounds for biological evaluation. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet and adhere to safe laboratory practices when handling this material.

Properties

IUPAC Name

ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-11)6(2)10-8/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREKIHPINCBPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with reagents such as dimethylformamide and phosphorus oxychloride. The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methyl and formyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Ethyl 4-carboxy-5-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-5-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Ethyl 5-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate (C$9$H${11}$NO$_3$)
  • Structural Difference : The formyl and methyl groups are swapped (formyl at position 5, methyl at position 3).
  • Crystallinity: X-ray studies reveal a planar molecular structure stabilized by N–H⋯O and C–H⋯O hydrogen bonds, similar to the target compound . Molecular Weight: Identical (181.19 g/mol), but differences in substituent positions influence dipole moments and solubility .
Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate (C$8$H$9$NO$_3$)
  • Structural Difference : Lacks the methyl group at position 5.
  • Molecular Weight: Lower (167.16 g/mol), leading to differences in boiling and melting points compared to the target compound .

Functional Group Variations

Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (C${14}$H${14}$N$2$O$3$)
  • Structural Difference: Features a benzoyl group at position 5 and an amino group at position 2.
  • Impact: Reactivity: The benzoyl group (electron-withdrawing) deactivates the ring, reducing susceptibility to electrophilic substitution. The amino group enables diazotization or coupling reactions, unlike the target compound’s carboxylate . Applications: Used in synthesizing pyrimidine derivatives, highlighting its utility in heterocyclic chemistry .
Methyl 5-Chloro-4-Iodo-1H-Pyrrole-2-Carboxylate (C$7$H$5$ClINO$_2$)
  • Structural Difference : Halogen substituents (Cl, I) at positions 5 and 3.
  • Impact :
    • Electron Density : Halogens withdraw electron density, directing electrophilic attacks to less-substituted positions.
    • Bioactivity : Halogenation often enhances biological activity, such as antimicrobial or anticancer properties, compared to the formyl/methyl-substituted target compound .

Substituent Effects on Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point/Boiling Point Solubility Trends
Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate 181.19 4-formyl, 5-methyl, 2-ethyl Not reported Moderate in polar solvents
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate 181.19 5-formyl, 3-methyl, 2-ethyl Planar crystal structure Similar to target
Ethyl 4-formyl-1H-pyrrole-2-carboxylate 167.16 4-formyl, 2-ethyl Not reported Higher polarity due to fewer alkyl groups
Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate 271.31 4-ethyl, 5-formyl, 3-methyl, 2-benzyl Not reported Increased lipophilicity due to benzyl

Biological Activity

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of pyrrole derivatives with aldehydes. The synthesis typically involves the preparation of the pyrrole ring followed by functionalization at the 4-position with a formyl group and at the 2-position with a carboxylate moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and other carcinoma types. The compound's mechanism of action appears to involve:

  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the S phase, which is crucial for inhibiting cancer cell proliferation .

In a comparative study, the IC50 values of this compound were found to be comparable to standard chemotherapeutic agents, indicating its potential as a viable anticancer agent.

CompoundCell LineIC50 (µM)Mechanism
This compoundSH-4 melanoma~44.63Apoptosis induction, S-phase arrest
CarboplatinA549 carcinoma~18.2DNA crosslinking
TemozolomideMDA-MB-468~50Alkylating agent

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , particularly against drug-resistant strains of Mycobacterium tuberculosis. Research indicates that it has a low minimum inhibitory concentration (MIC), suggesting its effectiveness in combating tuberculosis . The structure–activity relationship studies have shown that modifications on the pyrrole ring can enhance antimicrobial activity.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. SAR studies reveal that:

  • Substituents on the Pyrrole Ring : Electron-withdrawing groups enhance activity against both cancer and microbial targets.
  • Positioning of Functional Groups : The specific placement of formyl and carboxylic acid groups is critical for maintaining biological efficacy .

Case Study 1: Anticancer Evaluation

In a study evaluating various pyrrole derivatives, this compound was one of the most potent compounds tested. It showed selective toxicity towards melanoma cells while exhibiting low cytotoxicity towards normal fibroblasts (BALB 3T3), indicating a favorable therapeutic index .

Case Study 2: Antimicrobial Assessment

Another investigation focused on its efficacy against M. tuberculosis. The compound was tested in vitro and demonstrated significant activity against resistant strains with an MIC value lower than many existing treatments . This positions it as a promising candidate for further development in anti-TB therapies.

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